Proflavine

Description

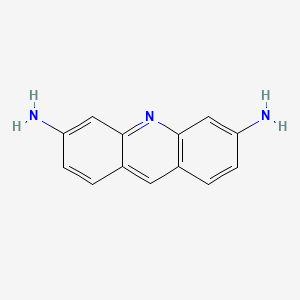

3,6-Diaminoacridine. Topical antiseptic used mainly in wound dressings.

PROFLAVINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 7 investigational indications.

Topical antiseptic used mainly in wound dressings.

See also: Acriflavine (related); this compound Sulfate (active moiety of); this compound Dihydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

acridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVSHHCDHLJJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043776 | |

| Record name | Proflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Proflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Proflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |

CAS No. |

92-62-6, 1811-28-5 | |

| Record name | Proflavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proflavine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Acridinediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3RNB3K4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284-286 °C, 285 °C | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Proflavine's Mechanism of Action: A Deep Dive into DNA Intercalation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proflavine, an acridine (B1665455) dye derivative, has long been recognized for its potent antiseptic and bacteriostatic properties.[1][2] Its clinical applications, though historically more widespread, have paved the way for extensive research into its mechanism of action. At the heart of this compound's biological activity lies its ability to intercalate into the DNA double helix. This guide provides a comprehensive technical overview of the molecular mechanisms governing this compound-DNA intercalation, offering valuable insights for researchers in drug discovery and molecular biology. By disrupting the normal functioning of DNA, this compound acts as a potent inhibitor of DNA synthesis and replication, leading to mutations and ultimately, cell death.[3] This document will explore the thermodynamics, kinetics, and structural consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

The Core Mechanism: Intercalation into the DNA Double Helix

This compound, a planar aromatic molecule, inserts itself between the base pairs of double-stranded DNA, a process known as intercalation.[3][4] This insertion is primarily driven by non-covalent interactions, including van der Waals forces, and hydrophobic interactions between the acridine ring of this compound and the stacked base pairs of DNA. The process is thermodynamically favorable, characterized by a negative Gibbs free energy change, indicating a spontaneous binding interaction.[5]

The intercalation of this compound induces significant conformational changes in the DNA structure. These changes include the unwinding and lengthening of the DNA helix to accommodate the intercalator. This distortion of the DNA backbone interferes with crucial cellular processes such as DNA replication and transcription, as enzymes involved in these processes are unable to function correctly on the altered DNA template.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound and DNA can be quantified by various biophysical techniques, providing key parameters such as binding constants (K), binding site size (n), and thermodynamic parameters. These values can vary depending on experimental conditions such as ionic strength, pH, and temperature.

| Parameter | Value | Method | Experimental Conditions | Reference |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | Herring sperm DNA, 25°C | [5] |

| 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | Herring sperm DNA, 25°C | [5] | |

| ≥3.8 × 10⁶ M⁻¹ | Absorption Titration | Calf Thymus DNA, 5 mM phosphate (B84403), 1% DMSO, 7.5 mM Na⁺ | [6] | |

| 1.4 × 10⁵ M⁻¹ | Absorption Titration | Calf Thymus DNA, 5 mM phosphate, 1% DMSO, 508 mM NaCl | [6] | |

| 1.19 (± 0.009) x 10⁵ M⁻¹ | Flow Injection Analysis | - | [7] | |

| 3.5 x 10⁴ M⁻¹ (Intercalated) | Absorption Spectroscopy | Calf-thymus DNA, pH 6.5, 25°C | [8] | |

| 2.7 x 10⁶ M⁻¹ (Pre-intercalative) | Absorption Spectroscopy | Calf-thymus DNA, pH 6.5, 25°C | [8] | |

| Binding Site Size (n) | 2.07 (± 0.1) base pairs | Cyclic Voltammetry | Herring sperm DNA, 25°C | [5] |

| 0.26 nucleotide⁻¹ | Absorption Titration | Calf Thymus DNA, 7.5 mM Na⁺ | [6] | |

| 0.28 nucleotide⁻¹ | Absorption Titration | Calf Thymus DNA, 508 mM NaCl | [6] | |

| 0.77 | Fluorescence Spectroscopy | d(GC)₉ DNA duplex, room temperature | [4] | |

| Thermodynamic Parameters | ||||

| ΔG° | -24.90 kJ/mol | Cyclic Voltammetry | 25°C | [5] |

| ΔH° | Negative | Isothermal Titration Calorimetry | - | [9] |

| ΔS° | Positive | Isothermal Titration Calorimetry | - | [9] |

Experimental Protocols for Studying DNA Intercalation

Several key experimental techniques are employed to investigate the interaction between this compound and DNA. Below are detailed methodologies for some of the most common approaches.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a fundamental technique to monitor the binding of this compound to DNA. The interaction typically leads to a bathochromic (red) shift in the maximum absorbance wavelength and hypochromism (decreased absorbance).

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the this compound solution.

-

Add small aliquots of the DNA stock solution to the this compound solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorbance of this compound.

-

Plot the change in absorbance as a function of the DNA concentration.

-

The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard plot or by non-linear regression analysis.

-

Fluorescence Spectroscopy

This compound is a fluorescent molecule, and its fluorescence is often quenched upon intercalation into DNA. This quenching can be used to determine binding parameters.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and DNA in a suitable buffer as described for UV-Vis spectrophotometry.

-

-

Fluorescence Titration:

-

Place a fixed concentration of this compound solution in a fluorescence cuvette.

-

Set the excitation wavelength (e.g., 440 nm) and record the initial fluorescence emission spectrum.

-

Add increasing concentrations of the DNA stock solution to the this compound solution.

-

After each addition, mix and incubate to reach equilibrium.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

The binding constant (Ka) and the number of binding sites (n) can be calculated using the following equation: log[(F₀ - F) / F] = log(Ka) + n log[Q] where F₀ is the initial fluorescence intensity of this compound, F is the fluorescence intensity in the presence of DNA, and [Q] is the concentration of the DNA.[10]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. The intercalation of this compound induces changes in the CD spectrum of DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and DNA in a suitable buffer.

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in a quartz CD cuvette.

-

Add aliquots of the this compound stock solution to the DNA solution.

-

Record the CD spectrum after each addition and incubation.

-

-

Data Analysis:

-

Analyze the changes in the CD bands of DNA (typically around 245 nm and 275 nm) to understand the conformational changes (e.g., B-form to a more unwound form).

-

Signaling Pathways and Experimental Workflows

The DNA damage induced by this compound intercalation can trigger cellular signaling pathways, primarily the DNA damage response (DDR). Recent studies have shown that DNA intercalating agents can activate the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA.

This compound-Induced cGAS-STING Pathway Activation

Experimental Workflow for Characterizing a DNA Intercalator

The following diagram outlines a typical experimental workflow for the comprehensive characterization of a potential DNA intercalating agent like this compound.

Conclusion

This compound serves as a classic model for understanding the mechanism of DNA intercalation. Its interaction with DNA is a complex process involving specific binding modes, thermodynamic driving forces, and significant structural alterations to the DNA helix. The resulting DNA damage can trigger cellular signaling pathways, such as the cGAS-STING pathway, highlighting the broader biological consequences of this molecular interaction. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation of this compound and the discovery of new DNA intercalating agents with therapeutic potential. A thorough understanding of these fundamental mechanisms is paramount for the rational design of novel anticancer and antimicrobial drugs that target DNA.

References

- 1. This compound | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrochemical and spectroscopic studies of the interaction of this compound with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and binding of this compound diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 7. Determination of the DNA-binding characteristics of ethidium bromide, this compound, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reinvestigation of the binding of this compound to DNA. Is intercalation the dominant binding effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic characterization of this compound–DNA binding through microcalorimetric studies [inis.iaea.org]

- 10. Excited-State Dynamics of this compound after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

Proflavine's Photophysical Properties: A Technical Guide to Fluorescence Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

Proflavine, a versatile acridine (B1665455) dye, is a widely utilized fluorescent probe in biological research and a potential photosensitizer in therapeutic applications.[1][2] Its ability to intercalate into DNA has made it a valuable tool for studying nucleic acid structure and dynamics.[3][4] A thorough understanding of its photophysical properties, specifically its fluorescence quantum yield and lifetime, is paramount for its effective application. This technical guide provides an in-depth overview of these core parameters, details the experimental methodologies for their determination, and visualizes the underlying processes.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) and lifetime (τ) of this compound are highly sensitive to its local environment, including the solvent and its binding state with macromolecules like DNA. The following tables summarize key quantitative data from the literature.

| Solvent/Condition | Fluorescence Quantum Yield (Φf) | Reference |

| Water (pH 7) | 0.34 | [5] |

| Water | 0.5 | [6] |

| PBS Solution (pH 7.4) | 0.3856 | [3] |

| Intercalated into DNA | 0.0286 | [3] |

Table 1: Fluorescence Quantum Yield of this compound in Various Environments. The quantum yield of this compound is significantly quenched upon intercalation into DNA.

| Solvent/Condition | Fluorescence Lifetime (τ) | Reference |

| In solution | 4.6 ± 0.2 ns | [3] |

| In water (S1 state) | 71.58 ps | [3] |

| In water (S2 state) | 4.6 ns | [3] |

| Intercalated into G-quadruplex DNA | 800 ps | [3] |

| Intercalated into DNA duplex | <200 ps (ultrafast component) | [3] |

| Encapsulated in Zeolite-Y/ZSM-5 | ~2 ns and ~5 ns (biexponential) | [7] |

Table 2: Fluorescence Lifetime of this compound in Various Environments. The fluorescence lifetime of this compound exhibits multi-exponential decay in complex environments, indicating the presence of different excited state populations.

Experimental Protocols

The determination of fluorescence quantum yield and lifetime relies on precise spectroscopic techniques. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8][9][10]

1. Selection of a Standard:

-

Choose a standard fluorophore whose absorption and emission spectra overlap with this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green spectral region.

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both this compound and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]

3. Absorbance Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

4. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength and instrument settings (e.g., slit widths) for all measurements.[5]

5. Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

The fluorescence quantum yield of this compound (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively.[9]

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving decay times from picoseconds to microseconds.[11][12][13][14][15]

1. Instrumentation Setup:

-

A pulsed light source (e.g., a picosecond diode laser) with a high repetition rate is used to excite the sample.[15]

-

A sensitive single-photon detector, such as a single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT), detects the emitted photons.[13]

-

Timing electronics, including a constant fraction discriminator (CFD) and a time-to-amplitude converter (TAC), measure the time difference between the excitation pulse and the detected photon.[15]

2. Sample Preparation:

-

Prepare a dilute solution of this compound to ensure that, on average, less than one photon is detected per excitation cycle. This prevents pulse pile-up.[14]

3. Data Acquisition:

-

The TCSPC system records the arrival time of each detected photon relative to the corresponding excitation pulse.

-

This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.[13]

4. Data Analysis:

-

The resulting histogram represents the fluorescence decay profile of the sample.

-

This decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a multi-exponential decay, the intensity decay is described by:

I(t) = Σ αi * exp(-t / τi)

where:

-

I(t) is the intensity at time t.

-

αi is the amplitude of the i-th decay component.

-

τi is the lifetime of the i-th decay component.

-

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental process of DNA intercalation.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

References

- 1. Proflavin – based biomimetic systems: fluorescence emission monitoring and antioxidant activity assessment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | this compound (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds [frontiersin.org]

- 3. Excited-State Dynamics of this compound after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proflavin [omlc.org]

- 6. This compound Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. chem.uci.edu [chem.uci.edu]

- 10. jasco-global.com [jasco-global.com]

- 11. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 12. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 13. photon-force.com [photon-force.com]

- 14. picoquant.com [picoquant.com]

- 15. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

A Technical Guide to the Historical Use of Proflavine as a Topical Antiseptic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proflavine, an acridine (B1665455) dye derivative, holds a significant place in the history of antiseptic agents. Its use as a topical antiseptic, particularly during the early 20th century and the World Wars, marked a notable advancement in wound management. This technical guide provides an in-depth analysis of the historical application of this compound, focusing on its mechanism of action, quantitative efficacy data from historical studies, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound, chemically known as 3,6-diaminoacridine, was typically used in the form of its salts, primarily this compound hemisulfate and this compound dihydrochloride, to enhance its solubility in water.

| Property | Value |

| Chemical Formula | C₁₃H₁₁N₃ |

| Molar Mass | 209.25 g/mol |

| Appearance | Orange to reddish-brown crystalline powder |

| Solubility | Soluble in water |

Mechanism of Action

This compound exerts its antibacterial effect primarily through the intercalation of bacterial DNA.[1] This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix. This interaction disrupts DNA replication and transcription, leading to a bacteriostatic or bactericidal effect, particularly against Gram-positive bacteria.[1]

Historical In Vitro Efficacy

Early 20th-century studies, notably by Browning and his collaborators, established the antiseptic potency of this compound. The following tables summarize the bactericidal and bacteriostatic concentrations of this compound against various bacteria as reported in historical literature. It's important to note that the testing methodologies of the era, such as broth dilution and the Rideal-Walker test, differ from modern standardized methods.

Table 1: Bacteriostatic Concentration of this compound in Peptone Water

| Bacterium | Concentration | Reference |

| Staphylococcus aureus | 1 in 100,000 to 1 in 200,000 | [2] |

Table 2: Bactericidal Concentration of this compound

| Bacterium | Concentration | Medium | Reference |

| Staphylococcus aureus | 1 in 20,000 | Serum | [2] |

| Escherichia coli | 1 in 1,000 | Serum | [2] |

Historical Experimental Protocols

The evaluation of antiseptics in the early 20th century relied on a set of pioneering, yet unstandardized, methods.

In Vitro Efficacy Testing

1. Broth Dilution Method: This was a fundamental technique to determine the bacteriostatic and bactericidal concentrations of an antiseptic.

-

Objective: To determine the lowest concentration of the antiseptic that inhibits visible growth (bacteriostatic) or kills the bacteria (bactericidal).

-

Methodology:

-

A series of dilutions of the this compound solution were prepared in a liquid growth medium, such as peptone water or nutrient broth.[3]

-

Each dilution was inoculated with a standardized suspension of the test bacterium.

-

The cultures were incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 24-48 hours).[4]

-

Bacteriostatic concentration: The lowest concentration of this compound that showed no visible turbidity (growth) was recorded as the minimum inhibitory concentration (MIC).

-

Bactericidal concentration: To determine the minimum bactericidal concentration (MBC), a sample from the clear tubes (no visible growth) was subcultured onto a fresh, antiseptic-free agar (B569324) medium. The lowest concentration from which no bacterial growth occurred on the subculture was considered the MBC.

-

2. Rideal-Walker Phenol (B47542) Coefficient Test: This method was used to compare the efficacy of a disinfectant to that of phenol.[5][6]

-

Objective: To express the bactericidal potency of a disinfectant as a ratio relative to phenol.

-

Methodology:

-

Standardized suspensions of Salmonella typhi were used as the test organism.[5]

-

A range of dilutions of both the test disinfectant (this compound) and phenol were prepared.[1]

-

At timed intervals (e.g., 2.5, 5, 7.5, and 10 minutes), a loopful of the bacteria-disinfectant mixture was transferred to a tube of sterile broth.[5]

-

These broth tubes were then incubated to observe for bacterial growth.

-

The phenol coefficient was calculated by dividing the dilution of the disinfectant that killed the organism in a specific time by the dilution of phenol that produced the same result.[5]

-

In Vivo Wound Healing Models

Historical in vivo studies were crucial for assessing the practical utility of antiseptics in a physiological context. These models, while less standardized than modern equivalents, provided valuable insights into efficacy and toxicity.

-

Objective: To evaluate the effect of the antiseptic on wound healing and infection control in a living organism.

-

Common Animal Models: Rodents (mice, rats, guinea pigs) and rabbits were frequently used.[7][8]

-

Methodology (General Approach):

-

Wound Creation: An incision or excision was made on the animal, often on the dorsal side.[7]

-

Inoculation: To mimic an infected wound, a culture of pathogenic bacteria (e.g., Staphylococcus aureus) was often introduced into the wound.

-

Treatment: The wound was treated with the antiseptic agent, such as this compound solution or a this compound-impregnated dressing.

-

Observation: The wounds were observed over time for signs of healing, including the rate of wound closure, the presence and severity of infection (e.g., pus formation), and general tissue appearance.

-

Histological Examination (less common historically): In some studies, tissue samples might have been taken for microscopic examination to assess the cellular response to the treatment.

-

A notable method for wound treatment during World War I was the Carrel-Dakin method , which involved the continuous or intermittent irrigation of wounds with an antiseptic solution (Dakin's solution, a buffered sodium hypochlorite (B82951) solution).[1] While not directly involving this compound, the principles of wound debridement and continuous antiseptic application influenced the overall approach to wound care during that era.

Clinical Use and Significance

This compound saw extensive use as a topical antiseptic, particularly for the treatment of infected wounds during World War I.[9][10] It was often applied as an aqueous solution or incorporated into wound dressings. Its bacteriostatic properties against common wound pathogens, combined with a perceived lower toxicity compared to other available antiseptics of the time, contributed to its widespread adoption.

Conclusion

This compound represents a critical chapter in the development of antimicrobial agents. The historical methodologies used to evaluate its efficacy, though rudimentary by modern standards, laid the groundwork for contemporary antiseptic testing. The quantitative data from these early studies, while not directly comparable to modern MIC and MBC values, provide a valuable historical perspective on the potency of this acridine dye. Understanding the historical context of this compound's use offers important insights for researchers and professionals in the ongoing development of novel anti-infective therapies.

References

- 1. pharmastate.academy [pharmastate.academy]

- 2. scispace.com [scispace.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth dilution technique: Significance and symbolism [wisdomlib.org]

- 5. alliedguru.com [alliedguru.com]

- 6. Phenol coefficient rideal | PDF [slideshare.net]

- 7. Animal models of external traumatic wound infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Evolution of Animal Models in Wound Healing Research: 1993–2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-infective dyes in the time of COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijop.net [ijop.net]

understanding proflavine's bacteriostatic properties

An In-depth Technical Guide to the Bacteriostatic Properties of Proflavine

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, a synthetic acridine (B1665455) dye also known as 3,6-diaminoacridine, is a well-established antiseptic and bacteriostatic agent.[1][2] It is particularly effective against a wide range of Gram-positive bacteria.[3][4][5] Historically, its salts have been employed as topical antiseptics for the treatment of superficial wounds.[2][4] The core of this compound's biological activity lies in its planar, cationic structure, which facilitates its interaction with anionic biological macromolecules, primarily nucleic acids. This interaction disrupts critical cellular processes, leading to the inhibition of bacterial growth. This document provides a detailed technical overview of the mechanisms underlying this compound's bacteriostatic effects, quantitative data on its efficacy, and standardized protocols for its evaluation.

Core Bacteriostatic Mechanisms of Action

This compound exerts its bacteriostatic effects through a multi-faceted approach, primarily targeting the synthesis and maintenance of bacterial nucleic acids. The principal mechanisms include DNA intercalation, inhibition of essential enzymes like DNA and RNA polymerases, and potential disruption of topoisomerase activity.[6][7]

DNA Intercalation

The most widely accepted mechanism of this compound's action is its ability to intercalate into the DNA double helix.[4][8][9] The planar aromatic ring system of the this compound molecule inserts itself between adjacent base pairs of the DNA strand.[9][10] This physical insertion leads to several structural distortions:

-

Unwinding of the Helix: Intercalation forces the separation of base pairs, causing a localized unwinding of the DNA double helix.[9]

-

Increased DNA Length: The insertion of this compound molecules extends the length of the DNA.[10]

-

Conformational Changes: It induces significant changes in the orientation of the phosphodiester backbone.[8]

These structural alterations create a physical barrier that sterically hinders the progression of enzymes responsible for DNA replication and transcription, effectively halting these processes and, consequently, bacterial reproduction.[3][4][9]

Caption: this compound's primary mechanism of action via DNA intercalation.

Inhibition of Nucleic Acid Polymerases

Beyond the physical obstruction caused by intercalation, this compound also directly inhibits the function of key enzymes involved in nucleic acid synthesis.

-

DNA Polymerase: Studies have demonstrated that this compound inhibits the in vitro synthesis of polynucleotides by E. coli DNA polymerase.[11] Kinetic analyses reveal a competitive inhibition model with respect to the DNA template, suggesting that the this compound-DNA complex is a more stable, less favorable substrate for the enzyme.[11]

-

RNA Polymerase: this compound is a potent inhibitor of DNA-primed RNA polymerase in Escherichia coli.[12] The inhibition is competitive, suggesting that this compound molecules may occupy the sites on the polymerase that are specific for binding either the nucleoside triphosphate substrates or the bases of the DNA template during the transcription process.[12]

Inhibition of Topoisomerases

While less emphasized than intercalation, evidence suggests that acridine derivatives can function as topoisomerase inhibitors.[13] Topoisomerases are crucial for resolving DNA supercoils and tangles that occur during replication and transcription.[14] By interfering with the DNA cleavage-relegation cycle of these enzymes, this compound can lead to the accumulation of DNA strand breaks, contributing to its cytotoxic and bacteriostatic effects.[14] Compounds that trap the topoisomerase-DNA complex are known as topoisomerase poisons and can induce apoptosis.[14][15]

Mechanisms of Bacterial Resistance

A significant challenge in antimicrobial therapy is the development of resistance. For this compound, a key mechanism of resistance involves the active removal of the drug from the bacterial cell.

Efflux Pumps

Bacteria can develop resistance to this compound by utilizing efflux pumps, which are transmembrane proteins that actively transport a wide variety of substrates, including antimicrobial agents, out of the cell.[16][17] By expelling this compound, these pumps reduce its intracellular concentration to sub-inhibitory levels, allowing the bacterium to survive and replicate.[18] this compound is a known substrate for pumps belonging to the Proteobacterial Antimicrobial Compound Efflux (PACE) family.[17][19] The presence and overexpression of these pumps can therefore decrease a bacterium's susceptibility to this compound.[16]

Caption: Role of efflux pumps in conferring resistance to this compound.

Quantitative Analysis of Bacteriostatic Activity

The bacteriostatic activity of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.[20]

| Compound | Target Organism | MIC (mg/mL)[6][7] |

| This compound (PF) | P. aeruginosa | > 0.25 |

| This compound (PF) | E. coli | 0.062 |

| This compound (PF) | S. aureus | 0.031 |

| This compound·AgNO₃ (Co-crystal) | P. aeruginosa | 0.008 |

| This compound·AgNO₃ (Co-crystal) | E. coli | 0.008 |

| This compound·AgNO₃ (Co-crystal) | S. aureus | 0.004 |

Table 1: Minimum Inhibitory Concentration (MIC) values of this compound and a silver co-crystal against common bacterial pathogens.

| Enzyme / Process | Parameter | Value[11] | Conditions |

| E. coli DNA Polymerase | Apparent Kᵢ (vs. polynucleotide) | 7.4 x 10⁻⁷ M | Competitive Inhibition |

| E. coli DNA Polymerase | Apparent Kᵢ (vs. dNTPs) | 1.9 x 10⁻⁵ M | Non-competitive Inhibition |

Table 2: Kinetic parameters for the inhibition of E. coli DNA polymerase by this compound.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against a specific bacterial isolate.[20][21][22]

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO)[1]. Filter-sterilize the solution.

-

Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) plate overnight at 37°C. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

-

Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a designated row. Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain serially diluted this compound.

-

Controls: Well 11 serves as the positive control (growth control), containing 100 µL of CAMHB without this compound. Well 12 serves as the negative control (sterility control), containing 200 µL of uninoculated CAMHB.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the this compound concentration to the desired test range. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to the negative control well (well 12).

3. Incubation and Interpretation:

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[21][22]

-

Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The positive control (well 11) should show turbidity, and the negative control (well 12) should remain clear.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound's bacteriostatic properties are robust and well-characterized, stemming primarily from its ability to intercalate with bacterial DNA and inhibit critical enzymes involved in nucleic acid synthesis. This multifaceted mechanism of action makes it an effective agent, particularly against Gram-positive bacteria. However, the emergence of resistance, chiefly through efflux pump activity, underscores the need for continued research. Understanding the quantitative measures of its efficacy, such as MIC values, and employing standardized protocols for its evaluation are essential for its application in research and for the development of new therapeutic strategies that can overcome resistance mechanisms.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Comparative Study Regarding the Properties of Methylene Blue and this compound and Their Optimal Concentrations for In Vitro and In Vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. 92-62-6(this compound) | Kuujia.com [kuujia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of Antimicrobial and Antibiofilm Activity of this compound Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intercalation complex of this compound with DNA: structure and dynamics by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. The inhibition of ribonucleic acid polymerase by acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Uptake and Release in Sensitive and Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Proflavine as a Photosensitizer in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine, a synthetic acridine (B1665455) dye, has long been recognized for its antiseptic properties. More recently, its potential as a photosensitizer in biological systems has garnered significant interest, opening avenues for its application in photodynamic therapy (PDT) against a range of targets, including bacteria, viruses, and cancer cells. Upon photoexcitation, this compound initiates a cascade of photochemical and photobiological events, primarily mediated by the generation of reactive oxygen species (ROS), leading to cellular damage and death. This technical guide provides an in-depth overview of the core mechanisms, quantitative parameters, experimental protocols, and cellular signaling pathways associated with this compound-mediated photosensitization.

Core Mechanism of Action

This compound's efficacy as a photosensitizer is rooted in its ability to interact with biological macromolecules and subsequently generate cytotoxic species upon light activation. The primary mechanism involves the following key steps:

-

Intercalation into DNA: this compound, a planar molecule, readily intercalates between the base pairs of DNA. This interaction is a crucial first step, as it localizes the photosensitizer in close proximity to a critical cellular target.[1]

-

Photoexcitation: Upon absorption of light, typically in the blue region of the visible spectrum, the this compound molecule transitions from its ground electronic state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.

-

Generation of Reactive Oxygen Species (ROS): The excited triplet state of this compound can initiate two main types of photochemical reactions:

-

Type I Reaction: The triplet-state this compound can react directly with a substrate, such as a biological molecule, via electron or hydrogen transfer, to form free radicals. These radicals can then react with molecular oxygen to produce various ROS, including superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[1][2]

-

Type II Reaction: The triplet-state this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[2]

-

These generated ROS are highly cytotoxic, causing oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[1][2]

Data Presentation: Photophysical and Photochemical Properties

| Parameter | Value | Notes |

| Fluorescence Quantum Yield (Φf) | 0.34 (in water) | Represents the efficiency of fluorescence emission. |

| Estimated Singlet Oxygen Quantum Yield (ΦΔ) | ~0.15 (for Acridine Orange in ethanol) | Represents the efficiency of singlet oxygen generation. This is an estimate based on a similar acridine dye.[3] |

| Primary Reactive Oxygen Species | Singlet Oxygen (¹O₂), Superoxide (O₂⁻), Hydroxyl Radicals (•OH) | This compound can generate ROS through both Type I and Type II mechanisms.[2] |

| Key Cellular Target | DNA (via intercalation) | This localization enhances the damage to genetic material.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a photosensitizer.

In Vitro Photodynamic Inactivation of Bacteria

This protocol details a method for assessing the efficacy of this compound-mediated PDT against a bacterial strain.

Materials:

-

This compound hemisulfate solution (stock solution in sterile distilled water, protected from light)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tryptic Soy Agar (TSA) plates

-

Light source with an appropriate wavelength for this compound excitation (e.g., blue light LED array, ~450 nm)

-

Spectrophotometer

-

96-well microtiter plates

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the chosen bacterial strain into 5 mL of TSB.

-

Incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 in fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the pellet twice with PBS and resuspend in PBS to a final OD₆₀₀ of approximately 0.1 (corresponding to ~10⁸ CFU/mL).

-

-

Photosensitizer Incubation:

-

In a 96-well plate, add 100 µL of the bacterial suspension to each well.

-

Add this compound solution to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a no-proflavine control.

-

Incubate the plate in the dark at 37°C for a predetermined time (e.g., 30 minutes) to allow for this compound uptake.

-

-

Photoactivation:

-

Expose the microtiter plate to the light source for a specific duration to deliver a defined light dose (e.g., 10 J/cm²).

-

Maintain a parallel plate in the dark as a control for dark toxicity.

-

-

Viability Assessment (Colony Forming Unit - CFU - Assay):

-

Following irradiation, perform serial ten-fold dilutions of the bacterial suspensions from each well in PBS.

-

Plate 100 µL of each dilution onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each condition.

-

Determine the log₁₀ reduction in bacterial viability compared to the untreated control.

-

In Vitro Photodynamic Therapy against Cancer Cells

This protocol outlines a method to evaluate the cytotoxic effect of this compound-based PDT on a cancer cell line.

Materials:

-

This compound hemisulfate solution

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Light source

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Photosensitizer Incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a no-proflavine control.

-

Incubate for a specific period (e.g., 4 hours) in the dark.

-

-

Photoactivation:

-

Wash the cells with PBS to remove any unbound this compound.

-

Add fresh, this compound-free medium.

-

Irradiate the cells with the light source for a defined time to deliver a specific light dose.

-

Keep a parallel plate in the dark as a control.

-

-

Cell Viability Assessment (MTT Assay):

-

After a post-irradiation incubation period (e.g., 24 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Signaling Pathways and Experimental Workflows

This compound-mediated photodynamic therapy induces cell death primarily through apoptosis. The generated ROS can trigger a cascade of signaling events, leading to the activation of executioner caspases and the dismantling of the cell.

This compound-Induced Apoptotic Pathway

The intrinsic pathway of apoptosis is a major route for cell death following this compound PDT. Oxidative stress initiated by ROS leads to mitochondrial dysfunction, a key event in this pathway.

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental Workflow for In Vitro PDT

The following diagram illustrates a typical workflow for conducting an in vitro photodynamic therapy experiment.

References

Proflavine and Its Derivatives: A Technical Guide to Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine, an acridine (B1665455) dye, has a rich history rooted in the pioneering work of Paul Ehrlich and the dawn of chemotherapy. Initially recognized for its potent antiseptic properties, this compound's mechanism of action—DNA intercalation—has sustained its relevance in modern research, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound and its derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, structured quantitative data, and visual representations of key chemical and biological processes to facilitate further research and development in this promising area of medicinal chemistry.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of synthetic dyes and their application in medicine. In 1870, Carl Gräbe and Heinrich Caro first isolated the parent heterocycle, acridine, from coal tar. However, it was the visionary work of Nobel laureate Paul Ehrlich in the late 19th and early 20th centuries that propelled the therapeutic potential of acridine dyes to the forefront of scientific inquiry.

Ehrlich's groundbreaking research was founded on the principle of "selective toxicity," the idea that chemical agents could be developed to target and destroy pathogenic microorganisms without harming the host. He systematically investigated a vast array of synthetic dyes, including those from the acridine class, for their antimicrobial properties. This exploration led to the discovery of the potent antibacterial effects of several acridine derivatives. Notably, Ehrlich's work with trypaflavin, another acridine dye, demonstrated significant efficacy against trypanosome infections, laying the groundwork for the development of future chemotherapeutic agents.

This compound, or 3,6-diaminoacridine, emerged from this era of intense investigation as a powerful bacteriostatic agent, particularly effective against Gram-positive bacteria. Its use as a topical antiseptic became widespread, especially during wartime, for the treatment of wounds. The discovery of its mechanism of action—intercalation into the DNA double helix—unveiled the molecular basis for its biological activity and opened new avenues for its application in cancer research and antiviral therapies.

Synthesis of this compound and Its Derivatives

The synthesis of the acridine scaffold and its subsequent modification to produce this compound and its derivatives can be achieved through several established chemical routes.

Synthesis of this compound (3,6-Diaminoacridine)

A common and effective method for the synthesis of this compound involves the condensation of m-phenylenediamine (B132917) with formic acid. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

m-Phenylenediamine

-

Anhydrous Formic Acid

-

Ethylene (B1197577) Glycol (solvent)

-

Concentrated Hydrochloric Acid or Sulfuric Acid (catalyst)

-

Ethyl Alcohol

-

Aqueous Sodium Hydroxide

-

-

Procedure:

-

In a suitable reaction vessel, dissolve m-phenylenediamine and anhydrous formic acid in ethylene glycol.

-

With stirring, slowly add concentrated hydrochloric acid or sulfuric acid to the mixture.

-

Heat the reaction mixture to approximately 155 °C and maintain this temperature with vigorous stirring for about 75 minutes.

-

Cool the reaction mixture to 80 °C and dilute with ethyl alcohol.

-

Further cool the mixture to 10 °C to precipitate the this compound salt (hydrochloride or sulfate).

-

Filter the precipitate and wash with several portions of ethyl alcohol.

-

Dissolve the crude this compound salt in water.

-

To liberate the free base, add the aqueous solution of the this compound salt to a stirred solution of sodium hydroxide.

-

Filter the precipitated this compound base and wash with water until the filtrate is neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethylene glycol or a mixture of ethanol (B145695) and water.

-

Logical Workflow for this compound Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Synthesis of this compound Derivatives

The chemical structure of this compound, with its two primary amino groups, provides a versatile platform for the synthesis of a wide range of derivatives. These modifications are often undertaken to enhance biological activity, improve solubility, or modulate pharmacokinetic properties. Common derivatives include ureas, thioureas, and various substituted acridines. The synthesis of these derivatives typically involves standard organic chemistry transformations targeting the amino groups.

Physicochemical and Biological Properties

A thorough understanding of the physicochemical and biological properties of this compound and its derivatives is crucial for their development as therapeutic agents.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Molar Mass | 209.25 g/mol | [1] |

| Melting Point | 284-286 °C | |

| pKa | 9.49 | |

| Solubility | Soluble in water and ethanol. | [1] |

| UV-Vis Absorption (λmax) | 444 nm (in water) | [2] |

| Fluorescence Emission (λem) | 510 nm (in water) | [1] |

Biological Activity

This compound and its derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to intercalate DNA. This interaction disrupts essential cellular processes such as DNA replication and transcription, leading to bacteriostatic or cytotoxic effects.

Table of Biological Activity Data for this compound and Derivatives

| Compound/Derivative | Organism/Cell Line | Assay Type | Value (µM) | Reference |

| This compound | S. aureus | MIC | 1.6 | |

| This compound | E. coli | MIC | 6.4 | |

| 1',1''-(Acridin-3,6-diyl)-3',3''-dihexyldiurea | HCT-116 (Colon Cancer) | IC₅₀ | 3.1 | [3] |

| This compound-dialkyldithioureas | HL-60 (Leukemia) | IC₅₀ | 7.2 - 34.0 | [4] |

| Palladium-proflavine complexes | SK-BR-3 (Breast Cancer) | LC₅₀ | Lower than cisplatin | [4] |

Experimental Protocols for Biological Assays

Standardized protocols are essential for the accurate and reproducible evaluation of the biological activity of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

-

Materials:

-

Test compound (this compound or derivative)

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no compound) and negative (no bacteria) control wells.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

-

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

Test compound (this compound or derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include vehicle control wells (cells treated with the solvent used to dissolve the compound).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[5][6][7]

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the intercalation into the DNA double helix. This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.

DNA Intercalation and its Consequences

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. Excited-State Dynamics of this compound after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of this compound diureas: synthesis, antitumor, evaluation and DNA binding properties of 1',1''-(acridin-3,6-diyl)-3',3''-dialkyldiureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

Spectroscopic Properties of Proflavine: A Technical Guide for Researchers

Introduction

Proflavine (3,6-diaminoacridine) is a planar, heterocyclic aromatic dye renowned for its potent antibacterial properties and its extensive use in biomedical research. As a fluorescent molecule, its photophysical characteristics are highly sensitive to the surrounding molecular environment. This sensitivity makes it an excellent probe for studying molecular interactions, particularly its intercalation into DNA, and for applications in photodynamic therapy and cellular imaging.[1][2]

This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on its behavior in a variety of solvents. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a comprehensive understanding of its photophysical characteristics. The document details its absorption and emission profiles, the influence of solvent polarity on these properties, and standardized protocols for spectroscopic measurements.

Core Spectroscopic Principles of this compound

This compound's spectroscopic behavior is governed by electronic transitions within its acridine (B1665455) ring system. The primary absorption in the visible region, typically around 444 nm in aqueous solutions, corresponds to a π→π* transition (from the S₀ ground state to the S₁ excited state).[1][3] Upon excitation, the molecule relaxes to the ground state via radiative (fluorescence) or non-radiative pathways.

The key spectroscopic parameters discussed in this guide are:

-

Absorption Maximum (λ_abs): The wavelength at which this compound absorbs light most strongly.

-

Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a specific wavelength.

-

Emission Maximum (λ_em): The wavelength at which the fluorescence intensity is highest.

-

Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima, which is indicative of the energy lost to non-radiative processes and the reorganization of the solvent shell around the excited-state molecule.

These properties are not intrinsic but are modulated by the solvent's polarity, viscosity, and proticity, a phenomenon known as solvatochromism.

Data Summary: Spectroscopic Properties of this compound in Various Solvents

The following table summarizes the key spectroscopic parameters of this compound measured in different solvent environments, providing a quantitative basis for comparison.

| Solvent | Dielectric Constant (at 20°C) | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_f) | Stokes Shift (cm⁻¹) |

| Gas Phase (RT) | 1.0 | 435.5 (±1)[4] | Not Applicable | 438 (±1)[4] | ~0.1[4] | 127 |

| Toluene | 2.4 | 397[5] | Not Reported | Not Reported | Not Reported | Not Reported |

| Methanol | 33.0 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| N,N-Dimethylformamide (DMF) | 36.7 | Not Reported | Not Reported | 497[6] | Not Reported | Not Reported |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Not Reported | Not Reported | 501[6] | Not Reported | Not Reported |